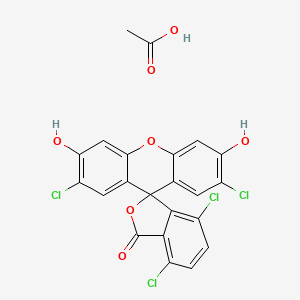

2',4,7,7'-Tetrachlorocarboxy Fluorescein

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H12Cl4O7 |

|---|---|

Molecular Weight |

530.1 g/mol |

IUPAC Name |

acetic acid;2',4,7,7'-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H8Cl4O5.C2H4O2/c21-9-1-2-10(22)18-17(9)19(27)29-20(18)7-3-11(23)13(25)5-15(7)28-16-6-14(26)12(24)4-8(16)20;1-2(3)4/h1-6,25-26H;1H3,(H,3,4) |

InChI Key |

YBFDTUDNYFJCGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 ,4,7,7 Tetrachlorocarboxy Fluorescein

Established Synthetic Pathways for 2',4,7,7'-Tetrachlorocarboxy Fluorescein (B123965) Analogues

The synthesis of fluorescein and its derivatives, including the tetrachlorinated analogue 2',4,7,7'-Tetrachlorocarboxy Fluorescein (TET), has been a subject of extensive research due to their widespread applications as fluorescent labels. The foundational method for fluorescein synthesis involves the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541), a reaction typically catalyzed by zinc chloride or methanesulfonic acid. iscientific.org Methanesulfonic acid has been shown to be an effective solvent and acid catalyst, often resulting in improved yields under milder conditions compared to traditional methods. iscientific.org

For chlorinated analogues such as TET, halogenated precursors are employed. One established, albeit lengthy, pathway to 4,7,2',7'-tetrachloro-5(6)-carboxyfluorescein involves a seven-step synthesis. researchgate.net A more direct approach involves the reaction between 3,6-dichloro-4-carboxyphthalic acid and chlororesorcinol. researchgate.net However, this method can produce a complex mixture of products that are challenging to purify, which has prompted the development of improved synthetic strategies. researchgate.net

The general synthesis of fluorescein compounds can be achieved by condensing a phthalic anhydride with a molar excess of a resorcinol, where the resorcinol serves as both a reactant and a solvent. google.com This approach offers the advantage of eliminating contaminants that might arise from the use of a separate condensing agent. google.com

A variety of fluorescein derivatives have been synthesized using these fundamental principles, with modifications to the precursors to introduce different functional groups. For example, the synthesis of 4',5'-dichloro-2',7'-dimethoxy-5(and 6)-carboxyfluorescein, another important dye, has also been a focus of synthetic efforts. researchgate.net The separation of regioisomers, such as the 5- and 6-carboxyfluorescein (B556484) isomers, is a critical step in these syntheses and can be achieved through treatment with sodium hydroxide (B78521) and hydrochloric acid. iscientific.org

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Product | Reference |

| Phthalic anhydride | Resorcinol | Zinc chloride or Methanesulfonic acid | Fluorescein | iscientific.org |

| 3,6-dichloro-4-carboxyphthalic acid | Chlororesorcinol | Not specified | 4,7,2',7'-tetrachloro-5(6)-carboxyfluorescein | researchgate.net |

| Phthalic anhydride | Excess Resorcinol | None (Resorcinol as solvent) | Fluorescein | google.com |

| 3-chlorophthalic anhydride | Resorcinol | Methanesulfonic acid or Zinc chloride | 4- and 7-chlorofluorescein | researchgate.net |

Development of Novel Synthetic Approaches and Yield Optimization Strategies

Yield optimization is a critical aspect of synthetic chemistry. For fluorescein synthesis, the use of methanesulfonic acid as both a solvent and catalyst has been shown to provide better yields under milder conditions compared to the use of zinc chloride at high temperatures. iscientific.org Another strategy to enhance yields involves using an excess of one of the reactants, such as resorcinol, which can also serve as the reaction solvent, leading to yields often exceeding 90%. google.com This method also has the advantage of reducing waste by allowing for the recycling of unreacted starting materials. google.com

The synthesis of novel fluorescein derivatives with tailored properties is an active area of research. For instance, fluorinated fluoresceins with higher photostability and lower pKa values have been synthesized. researchgate.net A key innovation in this area was the development of a novel regiospecific synthesis of fluororesorcinols, which are crucial precursors for these advanced fluorophores. researchgate.net Furthermore, a one-pot synthesis for tetrafluoro- and tetrachlorofluorescein (B1293599) derivatives has been reported, offering a highly efficient route to these halogenated dyes with relatively high yields. researchgate.net

| Synthetic Approach | Key Features | Compound | Yield Improvement | Reference |

| Three-step synthesis | More efficient than the seven-step method | 4,7,2',7'-tetrachloro-5(and 6)-carboxy-fluorescein | N/A | researchgate.net |

| Methanesulfonic acid catalysis | Milder conditions, acts as solvent and catalyst | Fluorescein | Better yield than ZnCl2 method | iscientific.org |

| Excess resorcinol as solvent | Eliminates need for other solvents, recyclable | Fluorescein compounds | >90% | google.com |

| One-pot synthesis | Highly efficient procedure | Tetrafluoro- and Tetrachlorofluorescein derivatives | Relatively high yield | researchgate.net |

Purification and Characterization Methodologies in Synthesis Research

The purification of this compound and its derivatives is crucial for obtaining a product with the desired purity for subsequent applications. As the synthesis of fluorescein analogues often results in a mixture of isomers and byproducts, effective purification methods are essential. researchgate.net A common initial purification step involves precipitation and washing. For example, after the condensation reaction, the crude product can be precipitated in water and then washed with hot water to remove unreacted starting materials and other water-soluble impurities. google.com

Chromatographic techniques are widely employed for the separation of closely related compounds. Column chromatography is a standard method for purifying organic compounds, including fluorescein derivatives. researchgate.net For more challenging separations, such as the isolation of single isomers, high-performance liquid chromatography (HPLC) is often used. researchgate.netgoogle.com Ion-pair reversed-phase HPLC is a particularly effective technique for the purification of dye-labeled oligonucleotides. aatbio.com

Once purified, the compound must be thoroughly characterized to confirm its identity and purity. A suite of analytical techniques is used for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. researchgate.net Mass spectrometry (MS) is used to determine the molecular weight of the compound. researchgate.net Elemental analysis can be used to confirm the elemental composition of the synthesized molecule. nih.gov For fluorescent dyes, spectroscopic properties are also critical. UV-Visible spectroscopy is used to determine the maximum absorption wavelength (λmax), and fluorescence spectroscopy is used to measure the maximum emission wavelength (λem) and quantum yield. nih.gov

| Purification/Characterization Method | Purpose | Application Example | Reference |

| Precipitation and Washing | Removal of unreacted starting materials and soluble impurities | Purifying crude fluorescein by washing with hot water | google.com |

| Column Chromatography | Separation of the desired product from byproducts | Purification of a tetramethylated fluorescein lactam | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of isomers and impurities | Analysis of tetrachlorofluorescein purity | google.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure | Characterization of a synthesized fluorescein derivative | researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight | Confirming the mass of a synthesized colchicine (B1669291) derivative | nih.gov |

| UV-Visible and Fluorescence Spectroscopy | Determination of photophysical properties (absorption, emission, quantum yield) | Characterizing the spectroscopic parameters of fluorescein and its derivatives | nih.gov |

Advanced Spectroscopic and Photophysical Research Methodologies for 2 ,4,7,7 Tetrachlorocarboxy Fluorescein

Research on Excitation and Emission Spectral Characteristics via Advanced Techniques

The fundamental spectral characteristics of 2',4,7,7'-Tetrachlorocarboxy Fluorescein (B123965), often referred to as 6-TET, establish its identity as a green-emitting fluorophore. Standard spectrofluorometry reveals a characteristic excitation maximum at approximately 521 nm and an emission maximum around 542 nm. aatbio.comaatbio.com

Advanced spectroscopic techniques, such as high-resolution and derivative spectroscopy, are employed to resolve subtle features within the broad absorption and emission bands that are typical for fluorescein derivatives. longdom.orgresearchgate.net These methods can reveal vibronic structures or identify the presence of different ionic species in solution, which may not be apparent in conventional spectra. Furthermore, techniques like excitation-emission matrix (EEM) spectroscopy can provide a comprehensive "fingerprint" of the fluorophore, mapping the emission intensity across a range of excitation and emission wavelengths simultaneously. This is particularly useful for distinguishing the dye from background fluorescence in complex biological or environmental samples.

Table 1: Basic Spectral Properties of 2',4,7,7'-Tetrachlorocarboxy Fluorescein

| Property | Wavelength (nm) |

| Excitation Maximum | 521 aatbio.comaatbio.com |

| Emission Maximum | 542 aatbio.com |

Time-Resolved Fluorescence Spectroscopy Research on this compound Dynamics

Time-resolved fluorescence spectroscopy (TRFS) offers profound insights into the dynamic behavior of a fluorophore in its excited state. nih.gov Techniques such as Time-Correlated Single Photon Counting (TCSPC) are the gold standard for these measurements, allowing for the precise determination of fluorescence decay kinetics on a picosecond to nanosecond timescale. wikipedia.orghoriba.com

For this compound, TRFS studies are crucial for understanding the rates of various de-excitation processes that compete with fluorescence. The fluorescence decay of fluorescein derivatives is often modeled as a multi-exponential process, where different decay components can be attributed to distinct molecular populations or quenching mechanisms. researchgate.net By analyzing the fluorescence decay curves, researchers can extract information about rotational dynamics (how the molecule tumbles in solution) and quenching interactions, providing a more complete picture of the dye's behavior in its local environment. montana.edu These dynamic measurements are essential for interpreting data from applications like fluorescence polarization immunoassays and fluorescence lifetime imaging microscopy (FLIM). bmglabtech.com

Quantum Yield Determination Methodologies in Research Contexts

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, as with other fluorophores, this value is determined using either absolute or relative methodologies.

The absolute method, often employing an integrating sphere, directly measures the total number of emitted photons. horiba.com However, the relative method is more common and involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. thermofisher.com

Research on a wide range of fluorescein derivatives has shown that both the quantum yield and fluorescence lifetime are remarkably dependent on the substitutions on the xanthene or phenyl rings. researchgate.net A key finding is that the ratio of these two parameters (Φf/τf), which represents the radiative decay rate constant (kr), is often a constant value for a series of related dyes. researchgate.net This implies that structural modifications, such as the chlorination and carboxylation in this compound, primarily influence the non-radiative decay pathways (knr). researchgate.net Decreases in quantum yield in fluorescein derivatives are often attributed to processes like photoinduced electron transfer. mdpi.com

Fluorescence Lifetime Studies and Analytical Approaches

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore that is highly sensitive to its environment but independent of its concentration. atto-tec.com For fluorescein derivatives, lifetimes are typically in the nanosecond range. atto-tec.com For instance, the parent compound fluorescein has a lifetime of approximately 4.0 ns in a pH 7.5 phosphate (B84403) buffer. ucsd.edu

Fluorescence lifetimes are most accurately measured using time-domain methods like TCSPC, which constructs a histogram of photon arrival times following pulsed laser excitation. atto-tec.com Analysis of the resulting decay curve, often through multi-exponential fitting, yields the lifetime components. The lifetime of this compound is expected to be influenced by its specific halogenation pattern, as heavy atoms can enhance intersystem crossing to the triplet state, providing a non-radiative decay pathway that shortens the fluorescence lifetime.

Table 2: Representative Fluorescence Lifetimes of Related Compounds

| Fluorophore | Lifetime (ns) | Solvent/Conditions |

| Fluorescein | 4.0 | PB pH 7.5 ucsd.edu |

| Alexa Fluor 488 | 4.1 | PB pH 7.4 ucsd.edu |

| FITC | 4.1 | PB pH 7.8 ucsd.edu |

| ATTO 488 | 4.1 | PBS, pH 7.4 atto-tec.com |

Environmental Perturbation Studies on Fluorescence Behavior (e.g., solvent, pH, binding environments)

The fluorescence of this compound is highly susceptible to environmental perturbations, a characteristic feature of the fluorescein family.

Solvent Effects: The polarity of the solvent can significantly influence the emission spectrum. evidentscientific.com In polar solvents, a process known as solvent relaxation occurs, where solvent molecules reorient around the excited-state dipole of the fluorophore. evidentscientific.com This stabilizes the excited state, lowering its energy and resulting in a red-shift (a shift to longer wavelengths) of the emission spectrum. evidentscientific.com Studies on related compounds show that both non-specific interactions (dependent on bulk solvent parameters) and specific interactions like hydrogen bonding can affect the spectral properties. nih.gov

pH Dependence: Fluorescein and its derivatives are well-known pH indicators. biotium.comthermofisher.com Their fluorescence is highly dependent on the pH of the solution due to the protonation/deprotonation of the phenolic hydroxyl group. In acidic solutions (typically below its pKa), the phenol (B47542) group is protonated, which disrupts the extended π-conjugation of the xanthene ring system. thermofisher.com This leads to a dramatic decrease in absorbance at the main peak and a corresponding quenching of fluorescence intensity. thermofisher.com The presence of electron-withdrawing chlorine atoms in this compound is known to lower the pKa compared to the parent fluorescein, making it a more sensitive indicator in acidic environments. acs.org

Binding Environments: When the dye binds to macromolecules such as proteins or nucleic acids, its local environment changes drastically. This can lead to shifts in emission spectra, changes in quantum yield, and altered fluorescence lifetimes. These changes can be used to probe binding events and the nature of the binding site.

Computational and Theoretical Modeling Approaches for Photophysical Insights

Computational chemistry provides powerful tools for understanding the electronic structure and photophysical properties of fluorophores like this compound. princeton.edu Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to predict key parameters. mdpi.com

These computational approaches can:

Calculate optimized ground-state and excited-state geometries.

Predict absorption and emission wavelengths by calculating the energy difference between electronic states. uit.no

Simulate electronic spectra, which can be compared with experimental data. mdpi.com

Determine the nature of electronic transitions by analyzing the molecular orbitals involved (e.g., HOMO to LUMO transitions).

Provide insights into non-radiative decay pathways, such as conical intersections, which can help explain variations in quantum yield among different derivatives. nih.gov

Theoretical studies on halogenated dyes are particularly valuable for understanding the "heavy atom effect," where the presence of chlorine atoms enhances spin-orbit coupling, facilitating intersystem crossing from the excited singlet state to the triplet state. uit.no

Photoinduced Electron Transfer (PET) Mechanism Research

Photoinduced Electron Transfer (PET) is a primary mechanism for fluorescence quenching and is a key process in the design of fluorescent sensors. nih.govacs.orgrsc.org In the context of fluorescein derivatives, PET can occur if a suitable electron donor or acceptor group is attached to the fluorophore. mdpi.com

Conformational Dynamics and Fluorescence Quenching Studies

The photophysical properties of this compound, like other xanthene dyes, are intrinsically linked to its molecular structure and the dynamic interplay with its environment. Conformational flexibility and various quenching phenomena are critical factors that modulate its fluorescence emission, influencing its application in advanced spectroscopic and imaging methodologies.

Conformational Dynamics

The core structure of fluorescein derivatives consists of a planar xanthene ring system and a phenyl ring attached at the 9-position. The rotational freedom of this phenyl ring relative to the xanthene moiety is a primary aspect of the molecule's conformational dynamics. This rotation can be influenced by several factors, including solvent viscosity, temperature, and binding interactions with macromolecules.

In many fluorescein-based probes, this conformational state is linked to the fluorescence output. The molecule can exist in different tautomeric forms, such as the fluorescent open-ring quinonoid structure and a non-fluorescent, closed-ring lactone form. The equilibrium between these states is sensitive to the microenvironment. Changes in protein conformation, for instance, can alter the local environment around a conjugated fluorescein dye, thereby shifting this equilibrium and changing the observed fluorescence intensity and lifetime. nih.gov While the flexible linkers often used to attach these dyes can sometimes complicate the direct interpretation of protein motion, the sensitivity of the fluorophore to its immediate surroundings remains a valuable tool. nih.gov

Studies on related, conformationally flexible dyes have established a clear link between the molecular conformation and the efficiency of non-radiative decay pathways, such as photoinduced electron transfer (PeT). chemrxiv.org Conformationally restricted analogues often exhibit different photophysical behaviors, highlighting the importance of rotational freedom in the fluorescence modulation mechanism. chemrxiv.org For this compound, the bulky chlorine atoms and the carboxy group can introduce steric hindrance that may influence the preferred rotational angle and the energy barrier for rotation of the phenyl ring, thereby affecting its baseline spectroscopic properties.

Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This phenomenon can occur through several distinct mechanisms, broadly classified as dynamic (collisional), static, or involving energy transfer. Understanding these mechanisms is crucial for interpreting fluorescence data correctly.

Dynamic (Collisional) Quenching: This type of quenching arises from transient encounters between the fluorophore in its excited state and a quencher molecule in the solution. instras.com Upon collision, the fluorophore returns to the ground state without emitting a photon. A classic example is the quenching of fluorescein by molecular oxygen, which is a highly efficient collisional quencher. instras.com

The process is typically diffusive in nature and can be described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

where F₀ is the fluorescence intensity in the absence of the quencher, F is the intensity in the presence of the quencher at concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant. The constant Kₛᵥ is a product of the bimolecular quenching rate constant (kₒ) and the fluorescence lifetime of the molecule in the absence of the quencher (τ₀).

Research on fluorescein quenching by 1,4-benzoquinone (B44022) has provided data on these parameters in various solvents, illustrating the environmental dependence of dynamic quenching. researchgate.net

Table 1: Representative Stern-Volmer and Quenching Rate Constants for Fluorescein with 1,4-Benzoquinone in Different Solvents (Note: Data for parent fluorescein is used as a representative example for this class of dyes. Values for this compound would be expected to differ.)

| Solvent | Kₛᵥ (M⁻¹) | kₒ (M⁻¹s⁻¹) |

| Methanol | 43.4 | 1.06 x 10¹⁰ |

| Ethanol | 34.6 | 0.84 x 10¹⁰ |

| PBS (pH 7.4) | 29.3 | 0.71 x 10¹⁰ |

| DMSO | 17.4 | 0.42 x 10¹⁰ |

| Data sourced from studies on fluorescein quenching. researchgate.net |

Photoinduced Electron Transfer (PeT): PeT is a common intramolecular quenching mechanism in functionally-designed dyes. It involves the transfer of an electron from a donor moiety to the excited fluorophore (or vice versa), which provides a non-radiative pathway for de-excitation. The efficiency of PeT is highly dependent on the spatial orientation and distance between the donor and the fluorophore. researchgate.net In many sensor molecules based on fluorescein derivatives, conformational changes can bring a quenching group (like a piperazine (B1678402) or aniline) into close proximity with the xanthene core, activating PeT and suppressing fluorescence. chemrxiv.orgresearchgate.net Sequestration or binding of the quenching moiety can alter the molecule's conformation, interrupting the PeT process and restoring fluorescence. researchgate.net

Resonance Energy Transfer (RET): RET, including Förster Resonance Energy Transfer (FRET), is another distance-dependent quenching mechanism. It involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule. At high concentrations, fluorescein derivatives can exhibit self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same type. This process has been identified as a significant contributor to concentration-dependent quenching. nih.gov

Table 2: Summary of Fluorescence Quenching Mechanisms

| Mechanism | Description | Key Characteristics |

| Dynamic (Collisional) | Quenching via transient collision of an excited fluorophore with a quencher. | Dependent on quencher concentration and solvent viscosity; affects excited state lifetime; no change in absorption spectrum. |

| Static | Formation of a non-fluorescent ground-state complex between fluorophore and quencher. | Reduces the population of active fluorophores; affects the absorption spectrum; lifetime of uncomplexed fluorophores is unchanged. |

| Photoinduced Electron Transfer (PeT) | Intramolecular electron transfer between the fluorophore and a linked donor/acceptor group. | Highly dependent on the conformation and distance between the fluorophore and the quencher moiety. |

| Resonance Energy Transfer (RET) | Non-radiative energy transfer from a donor fluorophore to an acceptor. | Highly distance-dependent; includes self-quenching at high fluorophore concentrations. |

Advanced Methodological Developments and Novel Probes Based on 2 ,4,7,7 Tetrachlorocarboxy Fluorescein

Rational Design and Synthesis of Environment-Sensitive Probes

The rational design of environment-sensitive fluorescent probes is a cornerstone of modern chemical biology, enabling the visualization of specific biological events. The core principle involves modifying a fluorophore's structure to modulate its photophysical properties in response to environmental changes such as polarity and viscosity. nih.gov Fluorescent small molecules, like derivatives of 2',4,7,7'-tetrachlorocarboxy fluorescein (B123965), are particularly advantageous for creating these probes due to the ability to chemically tailor their structure to fine-tune properties like excitation and emission spectra, quantum yield, and Stokes shift.

Environment-sensitive probes are designed to exhibit changes in their fluorescence intensity, emission wavelength, or lifetime based on their immediate surroundings. nih.gov For instance, probes based on the twisted intramolecular charge transfer (TICT) mechanism are a significant class of environment-sensitive probes. nih.gov While mainstream fluorophores like coumarins and rhodamines have been extensively used, their sensitivity can be limited. nih.gov The introduction of different functional groups can enhance these sensitivities.

The synthesis of such probes often involves multi-step processes to isolate the desired compounds with optimal photophysical characteristics. nih.gov A key aspect of their design is ensuring they are functional fluorophores, meaning their fluorescence changes in response to external stimuli. This can include interactions with target biomolecules, changes in pH, or the polarity of the solvent.

Development of Multi-Color Fluorescent Systems Incorporating 2',4,7,7'-Tetrachlorocarboxy Fluorescein

Multi-color fluorescence imaging is a powerful technique for the simultaneous visualization of multiple targets within a single sample. thermofisher.com This approach is crucial for understanding the complex interplay of different biomolecules and cellular structures. thermofisher.com The development of multi-color imaging systems relies on the availability of a palette of fluorescent dyes with distinct spectral characteristics.

While specific examples of this compound being incorporated into multi-color fluorescent systems are not extensively detailed in available research, the properties of tetrachlorofluorescein (B1293599) derivatives make them potential candidates for such applications. The key to successful multi-color imaging is the ability to separate the fluorescence signals from different probes. youtube.com This is often achieved by selecting dyes with well-separated emission spectra.

Advanced imaging systems and proprietary technologies are continuously being developed to expand the range of fluorochromes that can be used together, providing greater flexibility in experimental design. thermofisher.com The inclusion of dyes like this compound would depend on its spectral compatibility with other fluorophores in the system and the availability of appropriate filter sets and detection technologies to minimize spectral overlap.

Research on Immobilization Techniques for Biosensor Development

The development of robust and sensitive biosensors often relies on the effective immobilization of a biological recognition element, which can be coupled with a fluorescent reporter like this compound. Various immobilization techniques are employed, each with its own advantages and disadvantages. Common methods include:

Covalent Binding: This involves the formation of a stable chemical bond between the fluorescent probe and the biosensor surface. researchgate.net

Adsorption: This method relies on physical forces, such as van der Waals forces or electrostatic interactions, to attach the probe to the surface. researchgate.net

Cross-linking: This technique uses a bifunctional reagent to create a network that entraps the fluorescent probe. researchgate.net

Encapsulation and Entrapment: The fluorescent probe is physically confined within a polymer matrix or a semi-permeable membrane. researchgate.net

The choice of immobilization strategy can significantly impact the performance of the biosensor, affecting factors such as sensitivity, stability, and reusability. For instance, a sensor for glucose has been developed by immobilizing glucose oxidase chemically modified with a fluorescein derivative in a polyacrylamide polymer via entrapment. mdpi.com

Below is an interactive data table summarizing common immobilization techniques applicable to fluorescein-based biosensors.

Integration into Microfluidic and Lab-on-a-Chip Research Platforms

Microfluidic and lab-on-a-chip technologies have revolutionized biological and chemical analysis by enabling the manipulation of minute volumes of fluids in miniaturized systems. rsc.org These platforms offer numerous advantages, including reduced reagent consumption, faster analysis times, and the potential for high-throughput screening. rsc.org

Fluorescent dyes are frequently integrated into these systems for detection and quantification. mdpi.com While specific applications detailing the use of this compound in microfluidic devices are not prevalent in the literature, its properties as a fluorescent probe make it a suitable candidate for such integration. For example, microfluidic devices have been developed for single-cell analysis where fluorescent probes are used to quantify intracellular compounds. nih.gov In such systems, a fluorescein-based substrate can be used to measure enzyme activity within single cells, with the fluorescent product being detected by laser-induced fluorescence. nih.gov

The integration of fluorescent detection in microfluidics allows for highly sensitive and real-time analysis of a wide range of analytes, from small molecules to whole cells. rsc.org

Applications of Fluorescein-Based Probes in Sensing Specific Analytes (e.g., ions, enzymes)

The versatility of the fluorescein scaffold has led to the development of a wide array of fluorescent probes for the detection of specific analytes, including ions and enzymes. researchgate.netsemanticscholar.org These probes are designed to exhibit a change in their fluorescence properties upon binding to the target analyte.

Ion Sensing: Fluorescent ion indicators are crucial tools for measuring the concentration of ions in biological systems. Probes based on fluorescein derivatives have been developed for the detection of various metal ions. researchgate.net The design of these probes often involves incorporating a specific ion-binding moiety into the fluorescein structure. The binding of the target ion then modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.

Enzyme Sensing: Enzyme-activated fluorogenic probes are powerful tools for monitoring enzyme activity in real-time. nih.gov These probes are typically designed as a substrate for the target enzyme, with the fluorophore being "caged" or quenched in its inactive state. nih.gov Upon enzymatic cleavage of a specific linker, the fluorophore is released or its fluorescence is restored, providing a direct measure of enzyme activity. rsc.org

A notable example is the development of a tetrachlorofluorescein-tethered inositol hexakisphosphate (TET-TInsP₆) probe for measuring phytase activity. nih.gov Phytase sequentially removes phosphate (B84403) groups from the probe, and the resulting dephosphorylated products can be separated and quantified using high-performance liquid chromatography with fluorescence detection. nih.gov

The following table provides examples of fluorescein-based probes for specific analytes.

Comparative Research and Performance Optimization of 2 ,4,7,7 Tetrachlorocarboxy Fluorescein

Comparative Analysis with Other Fluorescein (B123965) and Rhodamine Derivatives in Research Applications

2',4,7,7'-Tetrachlorocarboxy fluorescein, often referred to as TET, is a chlorinated derivative of fluorescein. Its performance in research applications is best understood through comparison with parent compounds like fluorescein and other popular dye families such as rhodamines. The addition of chlorine atoms to the fluorescein structure significantly alters its spectral properties and pH sensitivity.

Fluorescein and its derivatives are known for their high fluorescence quantum yields but are also characterized by pH sensitivity and susceptibility to photobleaching. nih.gov Rhodamines, on the other hand, are generally more photostable and their fluorescence is less dependent on pH, making them suitable for a wider range of biological applications. nih.gov The spectroscopic properties of these dyes, including their molar absorptivity, quantum yield, and fluorescence lifetime, are strongly influenced by their local environment and whether they are free or conjugated to molecules like DNA. nih.govresearchgate.net

The primary distinctions between TET and other common derivatives lie in their absorption and emission maxima. Halogenation of the fluorescein core, as in TET, typically shifts the spectra to longer wavelengths compared to the parent fluorescein isothiocyanate (FITC). This shift can be advantageous in multiplexing applications where spectral separation of dyes is critical. For instance, TET is often used alongside other dyes in nucleic acid sequencing. eurogentec.comanaspec.com While rhodamine derivatives like Tetramethylrhodamine (TAMRA) and Rhodamine X (ROX) offer even greater spectral separation and photostability, the choice of dye often depends on the specific instrumentation available and the experimental design. thermofisher.com

| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Characteristics |

|---|---|---|---|

| Fluorescein (FITC) | ~494 | ~518 | High quantum yield, pH-sensitive, moderate photostability. thermofisher.com |

| This compound (TET) | ~521 | ~536 | Chlorinated derivative, red-shifted spectrum compared to FITC, used in DNA sequencing. anaspec.com |

| Hexachlorofluorescein (HEX) | ~535 | ~556 | Further red-shifted compared to TET, used in multiplex PCR. |

| Tetramethylrhodamine (TAMRA) | ~555 | ~580 | More photostable than fluorescein, less pH-sensitive. thermofisher.com |

| Rhodamine Green | ~502 | ~527 | Spectrum similar to fluorescein but with higher photostability and less pH sensitivity. thermofisher.com |

Strategies for Mitigating Photobleaching in Research Methodologies

Photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light, is a significant limitation in fluorescence microscopy and other fluorescence-based techniques. nih.govresearchgate.net For fluorescein derivatives like this compound, photobleaching kinetics can be complex and are often not a single-exponential process, particularly when dyes are bound to targets in close proximity. nih.gov This is due to interactions between dye molecules in an excited triplet state and either molecular oxygen or neighboring ground-state dye molecules. nih.gov

Several strategies can be employed to minimize photobleaching and extend the useful experimental time. nih.gov These can be broadly categorized into optimizing imaging conditions, modifying the chemical environment, and selecting more robust fluorophores. thermofisher.com

Environmental and Chemical Strategies:

Antifade Reagents: The most common approach is the use of commercially available or homemade mounting media containing antifade agents. cardiff.ac.uk These reagents are typically free-radical scavengers that reduce the rate of photo-oxidation. cardiff.ac.uk

Oxygen Removal: Since many photobleaching pathways involve the reaction of the excited fluorophore with molecular oxygen, removing oxygen from the sample environment can significantly reduce photobleaching. nih.govox.ac.uk This can be achieved by enzymatic oxygen scavenging systems or by bubbling inert gas like argon or nitrogen through the medium. nih.govox.ac.uk

Instrumental and Methodological Strategies:

Minimize Exposure: The simplest way to reduce photobleaching is to limit the sample's exposure to high-intensity excitation light. thermofisher.com This involves using neutral density filters to reduce illumination intensity, minimizing exposure time, and using the microscope shutter to block the light path when not actively acquiring images. thermofisher.comcardiff.ac.uk

Optimize Imaging Parameters: Focusing on the sample using transmitted light or on a neighboring region before imaging the area of interest can preserve the fluorescence of the target area. thermofisher.comcardiff.ac.uk Additionally, using more sensitive detectors can allow for lower excitation power, thereby reducing the rate of photobleaching. nih.gov

| Strategy Category | Specific Technique | Mechanism of Action |

|---|---|---|

| Chemical Environment | Use of Antifade Mounting Media | Scavenges free radicals and reduces photo-oxidation reactions. cardiff.ac.uk |

| Oxygen Depletion (Anoxia) | Removes molecular oxygen, a key reactant in photobleaching pathways. nih.govox.ac.uk | |

| Imaging Conditions | Reduce Excitation Intensity | Lowers the rate of fluorophore excitation, thus decreasing the probability of a bleaching event per unit time. thermofisher.com |

| Minimize Exposure Time | Reduces the total number of photons the sample is exposed to. thermofisher.comcardiff.ac.uk | |

| Use Efficient Detectors | Allows for the use of lower excitation light levels while maintaining an adequate signal. nih.gov |

Optimization of Signal-to-Noise Ratios in Fluorescent Assays

Achieving a high signal-to-noise ratio (SNR) is fundamental for the sensitivity and reliability of any fluorescence-based assay. tecan.com The SNR is determined by the intensity of the specific fluorescent signal relative to the background noise. mdpi.com Optimizing this ratio involves strategies to both maximize the signal from the fluorophore and minimize contributions from various noise sources.

Signal Enhancement: The primary signal can be maximized by ensuring that the excitation and emission wavelengths are optimally matched to the spectral characteristics of the fluorophore, in this case, this compound. tecan.com This involves selecting appropriate filters or monochromator settings on the detection instrument. The choice of detector, such as a photomultiplier tube (PMT), is also critical, as its spectral sensitivity can significantly impact the detected signal strength. tecan.com

Noise Reduction: Background noise in fluorescent assays can originate from several sources, including autofluorescence from biological samples and capture surfaces (e.g., magnetic beads), as well as electronic noise from the detector. nih.govyoutube.com

Reducing Autofluorescence: The intrinsic fluorescence of assay components can be a major source of background. Methodologies such as photobleaching the capture surfaces prior to the assay can effectively reduce this background noise, thereby improving the limit of detection. youtube.com

Fluorogenic Probes and Quenchers: A powerful strategy to improve SNR is the use of fluorogenic probes, which are designed to be non-fluorescent or weakly fluorescent until they bind to their target. nih.gov This minimizes the background signal from unbound probes. Similarly, incorporating quenchers into assay design, such as in molecular beacons, ensures that fluorescence is only generated in the presence of the target analyte, effectively reducing background noise from free probes. nih.gov

Instrumental Optimization: On the instrumentation side, detector settings such as gain can be optimized to find a range that maximizes SNR without amplifying noise excessively. nih.gov Furthermore, techniques like software-based pixel binning can effectively increase the SNR by combining the signal from adjacent pixels, which reduces the relative contribution of read noise. nih.gov

Research on Enhancing Dye Stability and Longevity in Experimental Systems

The stability of a fluorescent dye is crucial for its performance, particularly in long-term imaging experiments or assays conducted under harsh conditions. Stability encompasses both photostability (resistance to light-induced degradation) and chemical stability (resistance to degradation in the experimental environment). Research into enhancing the stability of dyes like this compound often focuses on molecular design and environmental control.

One successful approach involves the encapsulation or embedding of organic dyes within protective matrices. For example, incorporating fluorescein into zeolite Y matrices has been shown to prevent photobleaching under continuous illumination. researchgate.net Similarly, combining organic dyes with polymers to form composite nanoparticles can improve solubility, colloidal stability, and biocompatibility, thereby protecting the dye from the surrounding environment. nih.gov

Molecular design strategies aim to modify the dye's structure to inherently improve its stability. For cyanine (B1664457) dyes, a major pathway for photobleaching involves the formation of a long-lived triplet state, which can react with oxygen to produce damaging reactive oxygen species. acs.org Engineering the dye's structure to suppress this intersystem crossing to the triplet state can dramatically increase photostability. For instance, introducing an electron-withdrawing nitro group to a Cy5 derivative resulted in a significant increase in photostability and an improved signal-to-noise ratio. acs.org While this specific example is for a cyanine dye, the underlying principle of modifying electronic properties to control excited-state pathways is a general strategy that can be applied to other dye families.

The development of novel fluorophores with inherently high stability is another active area of research. For example, the dye 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) was synthesized and shown to possess excellent photostability and low cytotoxicity, making it suitable for long-term live-cell imaging. researchgate.netrsc.org Such research provides insights into the structural motifs that confer stability, which can inform the future design of more robust fluorescein derivatives.

Membrane Permeability Enhancement Strategies via Chemical Conjugation

A significant challenge for using fluorescent dyes like this compound in live-cell imaging is their often-low permeability across the cell membrane. nih.gov Many fluorescein derivatives contain carboxyl groups, which are charged at physiological pH, hindering their passive diffusion across the hydrophobic lipid bilayer. Research has focused on chemical modification and conjugation strategies to overcome this barrier.

A prominent strategy, particularly for rhodamine and related dyes, involves exploiting the equilibrium between a fluorescent, charged zwitterion and a non-fluorescent, neutral spirolactam form. biorxiv.orgresearchgate.net The neutral spirolactam is more hydrophobic and can more readily cross the cell membrane. By converting the carboxyl group into an electron-deficient amide, this equilibrium can be rationally tuned to favor the cell-permeable spirolactam form in the extracellular environment. nih.govbiorxiv.org Once inside the cell, binding to a target protein can shift the equilibrium back towards the fluorescent zwitterionic form, creating a fluorogenic response. nih.gov

Another powerful strategy is the covalent conjugation of the fluorophore to a moiety that actively enhances membrane transport. Recent studies have demonstrated that covalently attaching a superchaotropic anionic boron cluster, such as chlorinated dodecaborate (B577226) ([B₁₂Cl₁₁O-]²⁻), to a fluorescein-type chromophore can significantly enhance its membrane permeability and cellular uptake. mdpi.comnih.govresearchgate.net This covalent conjugate showed improved performance compared to non-covalent mixtures of the dye and the boron cluster. nih.gov The mechanism involves the boron cluster interacting with the lipid membrane and facilitating the translocation of its covalently attached cargo. researchgate.net

| Strategy | Chemical Modification | Underlying Principle | Key Benefit |

|---|---|---|---|

| Spirolactam/Zwitterion Equilibrium | Conversion of carboxyl group to an electron-deficient amide. | Shifts equilibrium to favor the non-fluorescent, neutral, and cell-permeable spirolactam form. nih.govbiorxiv.org | Wash-free imaging and fluorogenic response upon target binding. nih.gov |

| Covalent Conjugation to Boron Clusters | Attachment of a superchaotropic anion like chlorinated dodecaborate via a linker. | The boron cluster acts as a membrane transporter, facilitating the passage of the attached dye. mdpi.comresearchgate.net | Enhanced cellular uptake of hydrophilic and anionic dyes. nih.gov |

| Conjugation to Biomolecules | Attachment to cell-penetrating peptides or other ligands that bind to surface receptors. | Utilizes active transport mechanisms or receptor-mediated endocytosis to carry the dye into the cell. rsc.org | Targeted delivery and potential for selective cell labeling. rsc.org |

Emerging Research Directions and Future Perspectives on 2 ,4,7,7 Tetrachlorocarboxy Fluorescein

Potential for Integration into Novel Biotechnological Platforms

The inherent photophysical properties of 2',4',7,7'-Tetrachlorocarboxy Fluorescein (B123965), characterized by its distinct spectral profile and the influence of its tetrachlorinated structure, make it a candidate for integration into a new generation of biotechnological platforms beyond conventional DNA sequencing.

Advanced Biosensor Development: A significant area of emerging research is the development of novel biosensors for the detection of a wide array of analytes. The carboxyl group on the fluorescein core provides a convenient attachment point for conjugation to various biomolecules, such as antibodies, aptamers, or enzymes, which can serve as specific recognition elements. Future research is likely to focus on creating biosensors where the fluorescence of the tetrachlorinated dye is modulated upon binding of the target analyte. This could be achieved through mechanisms like Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PeT), or conformational changes in the recognition element that alter the dye's local environment. For instance, aptamer-based sensors that specifically bind to cancer biomarkers could be designed, where the interaction triggers a measurable change in the fluorescence of a conjugated 2',4',7,7'-Tetrachlorocarboxy Fluorescein molecule.

Next-Generation Sequencing (NGS) Chemistries: While this dye is already a component of some sequencing methodologies, its potential in next-generation sequencing platforms continues to be an active area of research. Innovations in NGS often rely on the development of novel dye sets with improved brightness, narrower emission spectra, and enhanced photostability to increase the accuracy and throughput of sequencing runs. nih.govnih.gov The unique spectral characteristics imparted by the chlorine atoms could be leveraged in combination with other fluorophores to create more extensive multiplexing capabilities. nih.govnih.gov Future work may involve its use in advanced sequencing techniques that require robust and reliable fluorescent signaling. institut-curie.orgbio-rad.comresearchgate.net

The table below summarizes potential novel platforms for the integration of 2',4',7,7'-Tetrachlorocarboxy Fluorescein.

| Platform Type | Potential Application | Key Advantage of the Dye |

| Aptamer-Based Biosensors | Detection of small molecules, proteins, and cancer biomarkers | Carboxyl group for easy conjugation; stable fluorescence signal |

| FRET-Based Assays | Monitoring enzymatic activity and protein-protein interactions | Suitable spectral overlap with appropriate acceptor dyes |

| Advanced Immunoassays | Highly sensitive detection of antigens in complex biological samples | Bright fluorescence for enhanced signal-to-noise ratio |

| Next-Generation Sequencing | Higher multiplexing and improved signal resolution in DNA sequencing | Distinct spectral properties due to halogenation |

Challenges and Opportunities in Dye Engineering for Enhanced Performance

The performance of any fluorophore is dictated by its molecular structure. For 2',4',7,7'-Tetrachlorocarboxy Fluorescein, its halogenated nature presents both challenges and opportunities for further molecular engineering to enhance its performance characteristics.

Enhancing Photostability and Quantum Yield: A primary challenge for many fluorescent dyes, including fluorescein derivatives, is photobleaching under intense or prolonged illumination. The presence of heavy atoms like chlorine can sometimes influence the rate of intersystem crossing, potentially leading to photobleaching. A key opportunity lies in the strategic modification of the dye's structure to improve its photostability without significantly compromising its brightness. This could involve the introduction of photostabilizing moieties or the exploration of different substitution patterns on the xanthene core. Furthermore, optimizing the molecular rigidity and minimizing non-radiative decay pathways through chemical modifications could lead to an enhancement of its fluorescence quantum yield.

Tuning Spectral Properties: The absorption and emission maxima of 2',4',7,7'-Tetrachlorocarboxy Fluorescein are well-defined. However, for applications requiring a broader palette of colors, there is an opportunity to chemically modify the core structure to shift its spectral properties. This could involve the introduction of electron-donating or -withdrawing groups at other positions on the fluorescein scaffold. Such modifications would allow for the development of a series of tetrachlorinated fluorescein analogs with a range of excitation and emission wavelengths, expanding their utility in multicolor imaging and multiplexed assays.

The following table outlines key areas for dye engineering of 2',4',7,7'-Tetrachlorocarboxy Fluorescein.

| Engineering Goal | Approach | Potential Outcome |

| Increased Photostability | Introduction of antioxidant or radical-scavenging groups | Longer observation times in microscopy and HTS |

| Higher Quantum Yield | Restriction of intramolecular rotation; modification of electronic structure | Brighter signal for improved sensitivity |

| Spectral Tuning (Red Shift) | Extension of the π-conjugated system | Deeper tissue imaging; reduced cellular autofluorescence |

| Improved Solubility | Addition of polar functional groups (e.g., sulfonates) | Better performance in aqueous biological buffers |

Theoretical and Computational Advances in Understanding Dye Behavior and Design

The rational design of improved fluorescent probes is increasingly reliant on theoretical and computational chemistry. These approaches provide invaluable insights into the relationship between a dye's structure and its photophysical properties, guiding synthetic efforts toward molecules with desired characteristics.

Predicting Photophysical Properties: Quantum chemical calculations, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to predict the absorption and emission spectra, quantum yields, and other photophysical parameters of 2',4',7,7'-Tetrachlorocarboxy Fluorescein and its hypothetical derivatives. By modeling the electronic structure and excited-state behavior of the dye, researchers can screen potential modifications in silico before undertaking complex and time-consuming synthesis. This computational pre-screening can accelerate the discovery of new derivatives with enhanced properties.

Modeling Environmental Effects: The performance of a fluorescent dye is often highly sensitive to its local environment, including solvent polarity, pH, and binding to macromolecules. Computational models can simulate these interactions, providing a deeper understanding of how the fluorescence of 2',4',7,7'-Tetrachlorocarboxy Fluorescein might change in different biological contexts. For example, molecular dynamics simulations could be used to study the conformational changes of the dye when conjugated to a protein and how these changes affect its fluorescence. This information is crucial for the design of reliable biosensors and labeling reagents.

Future Directions in High-Throughput Screening and Automation Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, relying heavily on robust and sensitive assay technologies. Fluorescent probes are integral to HTS, and the unique properties of 2',4',7,7'-Tetrachlorocarboxy Fluorescein position it for continued and expanded use in automated research environments.

Development of Novel HTS Assays: The brightness and stability of this tetrachlorinated dye make it an excellent candidate for the development of new HTS assays. For instance, its use in fluorescence polarization (FP) based assays for studying molecular interactions is a promising direction. In an FP assay, the tumbling rate of a small fluorescently labeled molecule changes upon binding to a larger molecule, leading to a change in the polarization of the emitted light. The high quantum yield of 2',4',7,7'-Tetrachlorocarboxy Fluorescein would be advantageous in this context, allowing for sensitive detection of binding events.

Integration with Automated Microscopy and Flow Cytometry: Automated microscopy and flow cytometry are powerful HTS platforms that enable the analysis of large numbers of cells or samples. As a reliable fluorescent label for proteins, nucleic acids, and other cellular components, 2',4',7,7'-Tetrachlorocarboxy Fluorescein is well-suited for these applications. Future research will likely focus on developing brighter and more photostable conjugates of this dye for use in multi-color, high-content screening assays. This will enable researchers to simultaneously probe multiple cellular parameters in a high-throughput manner, accelerating the pace of discovery in areas such as toxicology, systems biology, and drug efficacy studies.

The table below highlights future applications of 2',4',7,7'-Tetrachlorocarboxy Fluorescein in HTS and automation.

| HTS Application | Role of the Dye | Advantage |

| Fluorescence Polarization Assays | Fluorescent tracer for binding studies | High quantum yield for sensitive detection |

| High-Content Screening | Label for cellular targets (e.g., proteins, organelles) | Bright and stable signal for automated imaging |

| Multiplexed Flow Cytometry | Component of a multi-color antibody panel | Distinct spectral properties for minimal signal overlap |

| Drug Discovery Screens | Reporter in cell-based or biochemical assays | Reliable and quantifiable fluorescent output |

Q & A

Q. What are the key physicochemical properties of 2',4,7,7'-Tetrachlorocarboxy Fluorescein critical for experimental design?

- Methodological Answer : The compound exhibits a molecular weight of 514.1 g/mol (C₂₁H₈Cl₄O₇) and exists as a mixture of isomers, which influences its spectral properties and solubility . Key parameters include:

- Storage : Requires storage at 2–8°C to prevent degradation of the carboxylic acid group and isomer stability .

- Acidity : Predicted pKa ~1.69, necessitating pH-controlled buffers (e.g., Tris pH 8.0) to maintain fluorescence efficiency .

- Spectral Data : Extinction/emission wavelengths vary with solvent polarity and isomer ratios (e.g., excitation ~504 nm, emission ~529 nm in Tris buffer) .

Q. How does isomer composition impact experimental reproducibility?

- Methodological Answer : The compound exists as a mixture of 5- and 6-carboxy isomers, which can lead to batch-to-batch variability in fluorescence intensity and quantum yield . To mitigate this:

- Purification : Use reverse-phase HPLC with C18 columns to separate isomers, as described in Lyttle et al. (2001) for analogous carboxyfluoresceins .

- Characterization : Validate isomer ratios via NMR or mass spectrometry before critical experiments .

Advanced Research Questions

Q. What strategies optimize conjugation of this compound to biomolecules?

- Methodological Answer : The succinimidyl ester (SE) derivative (6-TET, SE; CAS 902171-57-7) enables amine-reactive labeling . Key steps:

Activation : Dissolve SE in anhydrous DMSO (10 mM) to prevent hydrolysis.

Reaction : Incubate with biomolecules (e.g., antibodies, peptides) in pH 8.3 borate buffer at 4°C for 2 hours.

Purification : Use size-exclusion chromatography to remove unreacted dye .

Q. How can researchers resolve contradictions in fluorescence quantum yield (Φ) data across studies?

- Methodological Answer : Discrepancies in Φ often arise from:

- Isomer Ratios : Unresolved isomers in commercial batches yield variable Φ values. Standardize purification protocols .

- Environmental Factors : pH, ionic strength, and solvent polarity alter fluorescence. For consistency:

- Use 0.1 M Tris pH 8.0 for aqueous measurements .

- Report solvent composition and excitation/emission slit widths .

- Reference Standards : Calibrate against fluorescein (Φ = 0.93 in 0.1 N NaOH) for relative quantum yield calculations .

Q. What synthetic challenges arise in scaling up this compound production?

- Methodological Answer : Key challenges include:

- Chlorination Selectivity : Over-chlorination at the xanthene ring can produce undesired byproducts. Use controlled stoichiometry of Cl₂ gas in acetic acid at 40–50°C .

- Carboxylation Efficiency : Low yields in Friedel-Crafts acylation steps require catalyst optimization (e.g., AlCl₃ vs. FeCl₃) .

- Scale-Up : Pilot-scale reactions may require inert atmospheres to prevent oxidation of intermediates .

Data Contradiction Analysis

Q. Why do fluorescence lifetime measurements vary between solid-phase and solution-phase assays?

- Methodological Answer : Lifetime discrepancies stem from:

- Microenvironment Effects : Immobilization on solid phases (e.g., microplates) introduces steric hindrance, reducing dye mobility and altering decay kinetics .

- Self-Quenching : High local concentrations in conjugated systems (e.g., antibody-dye ratios >3:1) promote energy transfer between dye molecules .

- Mitigation : Use time-resolved fluorescence microscopy to isolate single-molecule signals and avoid ensemble averaging artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.